molecular formula C23H31ClFN7O7S2 B14008557 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride CAS No. 25313-00-2

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride

Cat. No.: B14008557
CAS No.: 25313-00-2
M. Wt: 636.1 g/mol
InChI Key: ZJBYSLCJGWDCGS-UHFFFAOYSA-N
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Description

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring, a sulfonyl fluoride group, and multiple amino groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride typically involves multiple steps, including the formation of the triazine ring, chlorination, and subsequent reactions to introduce the sulfonyl fluoride group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups .

Scientific Research Applications

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazine ring and sulfonyl fluoride group allows it to form strong interactions with its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and sulfonyl fluoride-containing molecules. Examples include:

  • 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl chloride
  • 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl bromide

Uniqueness

The uniqueness of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

25313-00-2

Molecular Formula

C23H31ClFN7O7S2

Molecular Weight

636.1 g/mol

IUPAC Name

4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN7O4S.C2H6O3S/c1-21(2)29-18(24)28-19(25)30(21)14-6-9-17(16(22)12-14)34-11-3-10-26-20(31)27-13-4-7-15(8-5-13)35(23,32)33;1-2-6(3,4)5/h4-9,12H,3,10-11H2,1-2H3,(H2,26,27,31)(H4,24,25,28,29);2H2,1H3,(H,3,4,5)

InChI Key

ZJBYSLCJGWDCGS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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